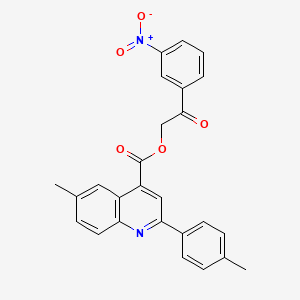![molecular formula C18H18N4OS B11665866 N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665866.png)
N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-[4-(Propan-2-YL)phényl]méthylidène]-3-(thiophène-2-YL)-1H-pyrazole-5-carbohydrazide est un composé organique complexe qui a suscité l'attention dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrazole, un cycle thiophène et un groupe hydrazide.
Méthodes De Préparation
La synthèse de N'-[(E)-[4-(Propan-2-YL)phényl]méthylidène]-3-(thiophène-2-YL)-1H-pyrazole-5-carbohydrazide implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. La voie de synthèse comprend souvent les étapes suivantes :
Formation du cycle pyrazole : Cela peut être réalisé par réaction de l'hydrazine avec une dicétone ou un β-cétoester approprié.
Introduction du cycle thiophène : Cette étape implique le couplage du dérivé pyrazole avec un réactif contenant du thiophène dans des conditions appropriées.
Formation du groupe hydrazide : Ceci est généralement réalisé en faisant réagir le composé intermédiaire avec de l'hydrate d'hydrazine.
Réaction de condensation : La dernière étape implique la condensation du dérivé hydrazide avec le 4-(Propan-2-YL)benzaldéhyde pour former le composé souhaité.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, ainsi que l'utilisation de catalyseurs et de conditions de réaction spécifiques pour rationaliser le processus.
Analyse Des Réactions Chimiques
N'-[(E)-[4-(Propan-2-YL)phényl]méthylidène]-3-(thiophène-2-YL)-1H-pyrazole-5-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de produits réduits.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe hydrazide, avec des réactifs tels que les halogénoalcanes ou les chlorures d'acyle, conduisant à la formation de dérivés substitués.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
N'-[(E)-[4-(Propan-2-YL)phényl]méthylidène]-3-(thiophène-2-YL)-1H-pyrazole-5-carbohydrazide a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, compte tenu de sa structure moléculaire et de sa réactivité uniques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-[4-(Propan-2-YL)phényl]méthylidène]-3-(thiophène-2-YL)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydrazide du composé peut former des liaisons hydrogène avec des molécules biologiques, tandis que les cycles pyrazole et thiophène peuvent participer à des interactions π-π. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique molecular structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, while the pyrazole and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N'-[(E)-[4-(Propan-2-YL)phényl]méthylidène]-3-(thiophène-2-YL)-1H-pyrazole-5-carbohydrazide peut être comparé à des composés similaires tels que :
N'-[(E)-[4-(Propan-2-YL)phényl]méthylidène]-3-(phényl)-1H-pyrazole-5-carbohydrazide : Ce composé ne possède pas le cycle thiophène, ce qui peut affecter sa réactivité et son activité biologique.
N'-[(E)-[4-(Propan-2-YL)phényl]méthylidène]-3-(furanne-2-YL)-1H-pyrazole-5-carbohydrazide : La présence d'un cycle furanne au lieu d'un cycle thiophène peut conduire à des propriétés chimiques et biologiques différentes.
N'-[(E)-[4-(Propan-2-YL)phényl]méthylidène]-3-(pyridine-2-YL)-1H-pyrazole-5-carbohydrazide : Le cycle pyridine introduit de la basicité, ce qui peut influencer les interactions et la réactivité du composé.
La singularité de N'-[(E)-[4-(Propan-2-YL)phényl]méthylidène]-3-(thiophène-2-YL)-1H-pyrazole-5-carbohydrazide réside dans sa combinaison spécifique de groupes fonctionnels et de cycles, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C18H18N4OS |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4OS/c1-12(2)14-7-5-13(6-8-14)11-19-22-18(23)16-10-15(20-21-16)17-4-3-9-24-17/h3-12H,1-2H3,(H,20,21)(H,22,23)/b19-11+ |
Clé InChI |
QKBKEKLESMMJPV-YBFXNURJSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665785.png)
![2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11665787.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665788.png)
![2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11665792.png)
![methyl 4-{(E)-[2-({4-[benzyl(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11665804.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665811.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11665816.png)
![4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid](/img/structure/B11665824.png)
![ethyl 2-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11665828.png)
![3-(2-chlorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665834.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11665847.png)
![(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11665849.png)
![Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11665861.png)
